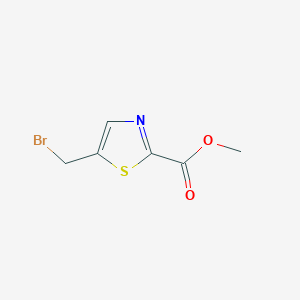

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate

Description

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a bromomethyl group at position 5 and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromomethyl group and ester functionality. The bromine atom acts as a leaving group, enabling nucleophilic substitutions, while the ester group can undergo hydrolysis or transesterification.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGZIRNIQWIWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Mechanism and General Protocol

Radical bromination is a widely employed method for introducing bromine at benzylic or allylic positions. For methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate, this approach involves brominating the methyl group at the 5-position of the thiazole ring. The precursor, methyl 5-methyl-1,3-thiazole-2-carboxylate, undergoes bromination using NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds in a halogenated solvent (e.g., carbon tetrachloride or tetrachloroethane) under reflux conditions.

Optimization and Yield

Key parameters include:

- Molar ratio : A 1:1 stoichiometry of precursor to NBS ensures minimal side reactions.

- Temperature : Reflux at 70–80°C for 10–20 hours achieves optimal conversion.

- Solvent choice : Carbon tetrachloride enhances radical stability, improving yield (reported up to 40–46% for analogous pyrazine systems).

Table 1: Representative Conditions for Radical Bromination

| Parameter | Value/Range | Source |

|---|---|---|

| NBS : Precursor | 1 : 1 | |

| AIBN Loading | 10–20 mol% | |

| Reaction Time | 10–20 hours | |

| Yield | 32.9–46% |

Electrophilic Bromination with Molecular Bromine

Direct Bromination in Acidic Media

Electrophilic bromination using molecular bromine (Br₂) in acetic acid is a cost-effective alternative. This method activates the methyl group via protonation, facilitating electrophilic substitution. For example, methyl 5-methyl-1,3-thiazole-2-carboxylate reacts with Br₂ in acetic acid at 80°C, yielding the bromomethyl derivative.

Challenges and Mitigation

- Side reactions : Over-bromination and ester hydrolysis are common.

- Mitigation : Strict temperature control (70–80°C) and stoichiometric Br₂ (1.1 equivalents) minimize byproducts.

Table 2: Electrophilic Bromination Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Br₂ : Precursor | 1.1 : 1 | |

| Solvent | Acetic acid | |

| Reaction Time | 45–60 minutes | |

| Yield | 40% |

Phosphorus Tribromide-Mediated Bromination of Hydroxymethyl Precursors

Two-Step Synthesis

This route involves synthesizing a hydroxymethyl intermediate (methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate) followed by bromination with phosphorus tribromide (PBr₃). The hydroxymethyl precursor is prepared via reduction of a carboxylic acid derivative or direct functionalization of the thiazole ring.

Reduction Step

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces ester groups to hydroxymethyl derivatives at 0°C to room temperature.

Bromination with PBr₃

Subsequent treatment with PBr₃ in methyl tert-butyl ether (MTBE) at 0°C converts the hydroxymethyl group to bromomethyl, achieving near-quantitative yields.

Table 3: PBr₃-Mediated Bromination Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| PBr₃ : Precursor | 3 : 1 (excess) | |

| Solvent | MTBE | |

| Reaction Time | 16 hours | |

| Yield | 85–100% |

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis with Bromomethyl-Containing Precursors

The Hantzsch thiazole synthesis constructs the thiazole ring from α-halo ketones and thioamides. Using 5-(bromomethyl)-2-chloroacetophenone as a precursor could theoretically yield the target compound, though literature examples are scarce.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between bromomethyl thiazole intermediates and ester-containing aryl boronic acids remains unexplored but presents a viable modular approach.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning batch processes to continuous flow systems enhances yield consistency and safety, particularly for exothermic bromination steps.

Challenges and Limitations

- Stability : The bromomethyl group is prone to hydrolysis under acidic or basic conditions.

- Scalability : Radical bromination suffers from moderate yields (30–50%), necessitating process intensification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Overview : Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate serves as a critical building block in the synthesis of biologically active molecules. Its structural characteristics allow for the development of new pharmaceuticals targeting various diseases.

Case Study : Research has demonstrated that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate has shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antimicrobial agents .

| Compound | Target Pathogen | Activity |

|---|---|---|

| Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | Staphylococcus aureus | Effective inhibition |

| Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | Escherichia coli | Effective inhibition |

Biological Studies

Overview : The compound is utilized in the synthesis of probes and markers for studying biological processes. Its ability to interact with various biological targets makes it valuable for research in cellular mechanisms.

Antimicrobial Properties : The thiazole moiety is known for its bioactive properties. Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate has been identified as a candidate for further studies aimed at developing new therapeutic agents due to its significant antimicrobial activity .

Chemical Synthesis

Overview : As an intermediate in the synthesis of more complex organic molecules, methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate plays a crucial role in chemical synthesis processes.

Reactivity Mechanism : The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited to introduce different functional groups into the thiazole ring, facilitating the development of diverse chemical entities .

Materials Science

Overview : Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is also explored for its potential in developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in halogen substituents (Br vs. I) and ester groups (methyl vs. ethyl). These modifications influence reactivity, stability, and physicochemical properties.

Table 1: Comparative Analysis of Thiazole-2-Carboxylate Derivatives

Reactivity and Stability

- Halogen Substituents : Bromine (Br) in methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate offers superior leaving group ability compared to iodine (I) in analogs like methyl 5-iodo-1,3-thiazole-2-carboxylate. This makes brominated derivatives more reactive in nucleophilic substitutions, such as Suzuki couplings or alkylations .

- Ester Groups : Methyl esters (e.g., methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate) hydrolyze faster than ethyl esters (e.g., ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate), impacting stability in aqueous environments. Ethyl esters are preferred for prolonged storage or delayed reactivity .

Biological Activity

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the bromomethyl group and the carboxylate moiety contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrN O2S |

| Molecular Weight | 218.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Thiazole derivatives, including methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate, have been studied for their antimicrobial activities. Research indicates that compounds with thiazole rings can exhibit significant activity against various bacterial strains. For instance, derivatives of thiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is also being investigated for its anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, studies have reported IC50 values indicating significant inhibition of cell proliferation in breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549) when treated with related thiazole compounds .

Table: Cytotoxicity of Related Thiazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | MCF-7 | Not yet determined |

| Thiazole Derivative A | A549 | 20 |

| Thiazole Derivative B | MCF-7 | 14 |

The biological activities of methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate may be attributed to its interaction with specific biological targets. The thiazole ring is known to participate in various biochemical pathways. For example:

- Enzyme Inhibition : Thiazoles can inhibit enzymes involved in critical metabolic processes, leading to apoptosis in cancer cells.

- Receptor Modulation : The compound may interact with cellular receptors that regulate cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is crucial for optimizing its biological activity. Key findings include:

- The presence of electron-withdrawing groups (like bromine) enhances the compound's reactivity and biological potency.

- Substituents on the thiazole ring can significantly influence cytotoxicity; for instance, methyl substitutions at specific positions have been correlated with increased activity against cancer cells .

Case Studies

- Antimicrobial Activity Study : A study conducted on various thiazole derivatives showed that compounds with bromomethyl substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, demonstrating effective inhibition at low concentrations .

- Anticancer Efficacy : In a comparative analysis of thiazole derivatives against breast cancer cell lines, methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate was found to exhibit promising cytotoxic effects similar to established chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate, and how can purity be maximized?

The synthesis typically involves bromination of a pre-formed thiazole carboxylate intermediate. A common strategy is to introduce the bromomethyl group via radical bromination or nucleophilic substitution. For example:

- Step 1 : Synthesize methyl 5-methyl-1,3-thiazole-2-carboxylate using methods analogous to those for iodinated analogs (e.g., methyl 5-iodo-1,3-thiazole-2-carboxylate via cyclization reactions) .

- Step 2 : Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or acetonitrile .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via NMR (¹H, ¹³C) and LC-MS .

Q. Key Data :

| Parameter | Condition/Result |

|---|---|

| Reaction Temperature | 70–80°C (radical bromination) |

| Yield | 60–75% (after purification) |

| Purity (HPLC) | ≥98% |

Q. How can spectroscopic techniques validate the structure of Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate?

- ¹H NMR : Expect signals for the methyl ester (δ ~3.9 ppm, singlet), bromomethyl group (δ ~4.5 ppm, singlet), and aromatic thiazole protons (δ ~7.2–7.8 ppm).

- ¹³C NMR : Peaks for the carbonyl (δ ~160–165 ppm), thiazole carbons (δ ~120–150 ppm), and bromomethyl carbon (δ ~30 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₆H₆BrNO₂S: 248.0 g/mol) with isotopic patterns indicative of bromine .

Q. What safety precautions are critical when handling this compound?

- Hazards : Bromomethyl groups are alkylating agents, posing mutagenic risks. The compound may also irritate skin/eyes .

- Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in a dark, dry place at 2–8°C .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselective functionalization in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or participates in Suzuki-Miyaura couplings if converted to a boronate ester. For example:

- Suzuki Coupling : Convert the bromomethyl group to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) .

- SN2 Reactions : React with nucleophiles like NaN₃ to introduce azide groups for click chemistry applications .

Mechanistic Insight : The electron-withdrawing ester group on the thiazole ring activates the bromomethyl site for nucleophilic attack, enhancing reaction rates .

Q. What computational methods predict the reactivity of Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate in drug design?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution. The bromomethyl group exhibits a partial positive charge (+0.35 e), making it susceptible to nucleophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases). The thiazole core and bromomethyl group show affinity for hydrophobic pockets .

Q. How can contradictions in reaction yields be resolved when scaling up synthesis?

- Issue : Lower yields at larger scales may arise from inefficient mixing or exothermicity in bromination steps.

- Solution : Use flow chemistry for controlled radical bromination (residence time: 10–15 min, 70°C) to improve consistency .

- Process Analytics : Monitor reaction progress in real-time via inline FTIR to detect intermediate formation .

Case Study : Scaling from 1 g to 100 g reduced yield from 70% to 50% in batch mode but maintained 65% in flow mode .

Q. What strategies enable the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Functionalization : Convert the ester to a carboxylic acid (via hydrolysis) for coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺) .

- MOF Synthesis : Use solvothermal conditions (DMF, 120°C) to form porous structures with surface areas >1000 m²/g. The bromomethyl group can later be modified post-synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.